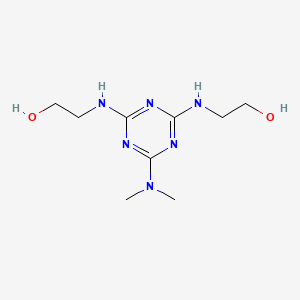
2,2'-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is a complex organic compound with a triazine core. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol typically involves the reaction of dimethylamine with a triazine derivative under controlled conditions. The reaction is carried out in a solvent such as dichloromethane at a temperature range of 0-50°C. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. It can also interact with nucleic acids, affecting gene expression and cellular functions. The pathways involved include signal transduction, metabolic regulation, and cellular communication .
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: Similar in structure but lacks the triazine core.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group but differs in the overall structure.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar functional groups but different core structure.
Uniqueness
2,2’-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol is unique due to its triazine core, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific interactions with biological molecules .
Propiedades
Número CAS |
92569-07-8 |
|---|---|
Fórmula molecular |
C9H18N6O2 |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
2-[[4-(dimethylamino)-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C9H18N6O2/c1-15(2)9-13-7(10-3-5-16)12-8(14-9)11-4-6-17/h16-17H,3-6H2,1-2H3,(H2,10,11,12,13,14) |
Clave InChI |
NJXJIZLNLLGPHJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NCCO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


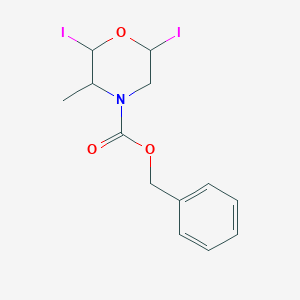
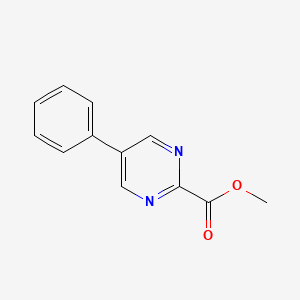


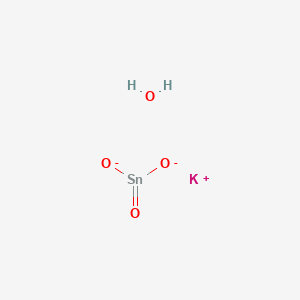
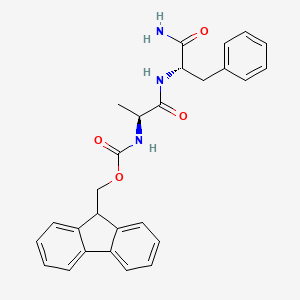
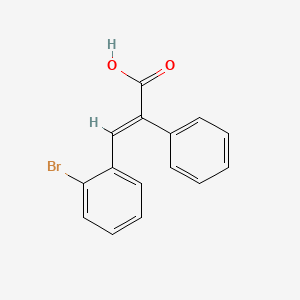
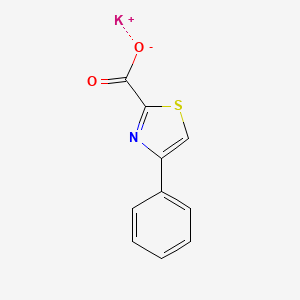
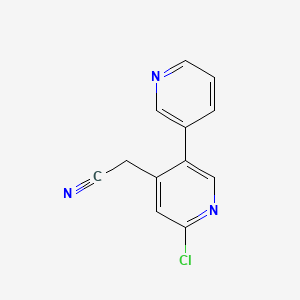
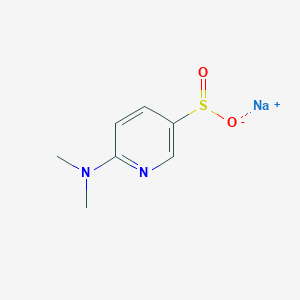


![7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13127891.png)

